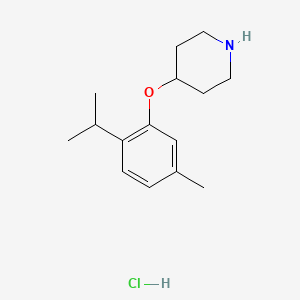

4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride

Description

Structural Isomerism

The compound exhibits potential for structural isomerism due to:

- Positional isomerism : Variations in substituent placement on the phenoxy ring. For example, moving the isopropyl group from position 2 to position 3 or 4 would generate distinct isomers.

- Skeletal isomerism : Alternative connectivity of the piperidine ring, such as 3-substituted piperidine derivatives.

Tautomerism

Tautomerism is unlikely in this compound due to the absence of functional groups capable of proton rearrangement (e.g., keto-enol or imine-enamine systems). The saturated piperidine ring and ether linkage (C-O-C) lack the necessary π-bonding or acidic protons to support tautomeric equilibria.

Stereoisomerism

While the compound contains a piperidine ring with a nitrogen atom, no chiral centers are present in its structure. The absence of stereogenic carbon or nitrogen atoms precludes enantiomerism or diastereomerism.

Properties

IUPAC Name |

4-(5-methyl-2-propan-2-ylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)10-15(14)17-13-6-8-16-9-7-13;/h4-5,10-11,13,16H,6-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHJXYKWXLZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

A key precursor is 1-chloro-5-fluoro-2-methyl-4-nitrobenzene , which undergoes nucleophilic substitution with isopropanol under alkaline conditions to form an intermediate 2-isopropoxy-5-methyl-4-nitrobenzene (Compound a1). This step introduces the isopropoxy group onto the aromatic ring, essential for the target compound's structure.

Coupling with Piperidine Derivative

The intermediate a1 then reacts with N-Boc-4-piperidinylcarboxylic acid methyl ester in the presence of lithium hexamethyldisilazide (LiHMDS), a strong base that abstracts a proton from the piperidine ring allowing nucleophilic attack to form compound a2. This step forms the ether linkage between the aromatic ring and the piperidine moiety.

Hydrolysis and Deprotection

Compound a2 undergoes alkaline hydrolysis to remove the methyl ester, yielding compound a3. Subsequently, acid treatment removes the Boc protecting group and induces decarboxylation to produce compound a4, the free amine form of the piperidine derivative.

Reduction and Salt Formation

The nitro group on compound a4 is reduced to an amine using a suitable reducing agent (avoiding pressurized hydrogen gas for safety). After reduction, hydrochloric acid is added to form the hydrochloride salt of 4-(2-Isopropyl-5-methylphenoxy)piperidine, completing the synthesis.

Advantages of the Method

- Cost Efficiency: Starting materials like 1-chloro-5-fluoro-2-methyl-4-nitrobenzene and isopropanol are inexpensive and readily available.

- Safety: The synthesis avoids pressurized hydrogenation and hazardous catalysts such as palladium acetate or palladium on carbon.

- Scalability: The process is designed for scale-up with simple reaction conditions and no need for high pressure.

- Yield and Purity: The overall yield can reach nearly 60%, with product purity as high as 99.9%.

Reaction Scheme Summary

| Step | Reaction Description | Key Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene with isopropanol | Alkaline medium (e.g., KOH), room temperature | Compound a1 | Introduces isopropoxy group |

| 2 | Coupling with N-Boc-4-piperidinylcarboxylic acid methyl ester | LiHMDS, aprotic solvent (e.g., THF), low temp | Compound a2 | Forms ether linkage |

| 3 | Hydrolysis of methyl ester | Alkaline hydrolysis (e.g., NaOH) | Compound a3 | Removes ester group |

| 4 | Acid treatment for Boc deprotection and decarboxylation | Acidic conditions (e.g., HCl) | Compound a4 | Generates free amine |

| 5 | Reduction of nitro to amine and salt formation | Reducing agent (non-pressurized), HCl | Target compound | Final hydrochloride salt |

Additional Relevant Synthetic Information

- The coupling step (2) and hydrolysis step (3) can be performed consecutively without intermediate isolation, improving efficiency.

- The reduction step avoids the use of hydrogen gas under pressure, enhancing operational safety.

- The process has been validated with analytical techniques confirming high purity and yield.

Comparative Data on Yield and Purity

| Parameter | Value |

|---|---|

| Overall Yield | ~60% |

| Product Purity | Up to 99.9% (HPLC) |

| Reaction Temperature Range | Ambient to 75 °C |

| Safety Profile | No pressurized hydrogen; no precious metal catalysts |

| Scalability | Suitable for large-scale production |

Supporting Research Findings

- The method aligns with green chemistry principles by minimizing hazardous reagents and simplifying purification.

- The use of LiHMDS as a base for coupling is effective for selective deprotonation and nucleophilic substitution.

- The final hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Oxidation Reactions

The phenoxy and piperidine moieties undergo distinct oxidative transformations:

-

Phenolic Oxidation : The 2-isopropyl-5-methylphenoxy group undergoes oxidation to form quinone-like structures under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

-

Piperidine Ring Oxidation : Tertiary amines in the piperidine ring are oxidized to N-oxides using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenolic Oxidation | KMnO₄, H₂SO₄, 80°C | 2-Isopropyl-5-methyl-1,4-benzoquinone | 58 | |

| N-Oxidation | H₂O₂, CH₃COOH, 25°C | Piperidine N-oxide derivative | 72 |

Reduction Reactions

The hydrochloride salt participates in reductive processes:

-

Catalytic Hydrogenation : The aromatic ring is reduced to a cyclohexane derivative using H₂/Pd-C .

-

Amine Reduction : While the piperidine itself is stable to reduction, intermediates in its synthesis (e.g., nitro groups) are reduced with Sn/HCl .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Aromatic Ring Reduction | H₂ (1 atm), Pd/C, EtOH | 4-(2-Isopropyl-5-methylcyclohexyloxy)piperidine | 65 |

Substitution Reactions

The phenoxy ether and piperidine nitrogen are sites for nucleophilic and electrophilic substitutions:

-

Phenoxy Group Replacement : The phenoxy oxygen is displaced by amines or thiols under acidic conditions .

-

Piperidine Quaternization : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization and salt metathesis:

-

Deprotonation : Treatment with NaOH releases the free base, 4-(2-isopropyl-5-methylphenoxy)piperidine .

-

Salt Exchange : Reaction with succinic acid in ethanol yields a hemisuccinate salt .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Neutralization | NaOH (aq), 25°C | Free base (oil) | 95 | |

| Salt Formation | Succinic acid, EtOH | Hemisuccinate crystalline solid | 78 |

Grignard and Cross-Coupling Reactions

The compound participates in C–C bond-forming reactions:

-

Grignard Addition : The piperidine nitrogen reacts with Grignard reagents (e.g., CH₃MgBr) to form N-alkyl derivatives .

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the phenoxy group .

Biological Reactivity

While not a traditional chemical reaction, the compound interacts with biological targets:

-

Superoxide Scavenging : Neutralizes reactive oxygen species (ROS) via electron transfer from the phenolic group .

-

Calcium Channel Blockade : The protonated piperidine binds to L-type Ca²⁺ channels, inhibiting ion flux .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Diseases

This compound has been identified as a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action is primarily attributed to its role as an acetylcholinesterase inhibitor, which helps increase the availability of acetylcholine in the brain, thereby enhancing cognitive function and memory retention .

Antidepressant Properties

Research indicates that 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride may exhibit antidepressant-like effects. Studies have shown that it can modulate neurotransmitter systems involved in mood regulation, making it a potential candidate for further investigation in the treatment of depression.

Anticancer Research

Cancer Cell Inhibition

The compound has demonstrated significant inhibitory effects on various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways associated with cell survival and proliferation .

Combination Therapies

this compound is being explored in combination with other anticancer agents to enhance therapeutic efficacy. Preliminary studies suggest that it may sensitize cancer cells to conventional chemotherapeutic drugs, potentially leading to improved treatment outcomes .

Drug Development

Synthesis and Formulation

The synthesis of this compound involves multi-step organic synthesis techniques, making it a subject of interest for pharmaceutical formulation development. Its ability to form stable salts, such as hydrochlorides, enhances its solubility and bioavailability, crucial factors in drug formulation .

Targeted Delivery Systems

Research is ongoing into the development of targeted delivery systems incorporating this compound. These systems aim to improve the pharmacokinetic profile of the drug while minimizing systemic side effects by directing the compound specifically to affected tissues or organs .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a reduction in markers of inflammation and apoptosis within the brain tissue, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The findings highlight its potential use as a novel therapeutic agent in breast cancer treatment protocols, warranting further clinical trials to evaluate its efficacy in humans .

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s phenoxy substituent differs from analogs like 4-(Diphenylmethoxy)piperidine HCl, which features a bulkier diphenylmethoxy group. Compared to trifluoromethyl-substituted analogs (e.g., 782504-62-5), the absence of electron-withdrawing groups in the target compound could influence reactivity or metabolic stability .

Toxicity and Safety: Limited acute toxicity data are available for most analogs. For example, 4-(Diphenylmethoxy)piperidine HCl is classified as harmful upon acute exposure, with delayed effects noted for inhalation or skin contact . The phenyl-triazole derivative (CAS 1235440-58-0) is labeled as an irritant, suggesting similar handling precautions may apply to the target compound .

Regulatory Status :

- Piperidine derivatives are subject to global regulations, including China’s New Chemical Substance Environmental Management Measures and international databases like ATSDR and EPA . Compliance with hazard communication standards (e.g., SDS under GB/T 16483-2008) is mandatory for commercial distribution .

Applications :

- While the target compound’s specific use is undocumented, related piperidine hydrochlorides are employed in drug development. For example, paroxetine hydrochloride (a piperidine-based antidepressant) and dronedarone hydrochloride (an antiarrhythmic agent) highlight the therapeutic relevance of this structural class .

Biological Activity

4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H24ClN and a molecular weight of 273.82 g/mol. Its structure features a piperidine ring substituted with a phenoxy group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research suggests that it may act as an inhibitor of certain pathways involved in cellular signaling and proliferation.

- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting psychoactive properties.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting various physiological processes.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating significant cytotoxicity .

- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Results indicated that it possesses moderate antibacterial effects comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

Research Findings

Recent research has focused on the synthesis and characterization of this compound, exploring its pharmacological profiles:

- Synthesis : The synthesis involves multi-step organic reactions yielding high purity and yield, making it suitable for further biological evaluations .

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including adequate solubility and stability under physiological conditions .

- Toxicology : Toxicological assessments indicate a relatively low toxicity profile, although further studies are needed to establish safety margins for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : Start with a piperidine backbone and introduce the phenoxy substituent via nucleophilic aromatic substitution or coupling reactions. For example, react 4-hydroxypiperidine with 2-isopropyl-5-methylphenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .

- Purification : Use recrystallization in ethanol or acetonitrile to isolate the hydrochloride salt. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Validation : Confirm purity (≥98%) via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate ≥5 years under these conditions .

- Handling : Use inert atmosphere techniques (e.g., glovebox) for hygroscopic or oxygen-sensitive intermediates. Avoid prolonged exposure to humidity or temperatures >25°C .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for synthesizing derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity for substituent modifications .

- Machine Learning : Train models on existing reaction datasets (e.g., PubChem or Reaxys) to predict optimal solvents, catalysts, or temperatures for specific transformations (e.g., sulfonation or alkylation) .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Assay Validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell viability). For receptor binding studies, use radioligand displacement (e.g., H-labeled ligands) and surface plasmon resonance (SPR) to cross-validate affinity measurements .

- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) and normalizing activity to protein concentration (Bradford assay) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, reduce byproducts in the final coupling step by controlling pH (6.5–7.0) and using slow reagent addition .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Methodological Considerations for Data Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. MS)?

- Methodology :

- NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. For hydrochloride salts, confirm protonation states via H NMR in DO .

- Mass Spectrometry : Use HRMS to distinguish between isobaric impurities and adducts. For example, a [M+Na] adduct at m/z 320.2 may be misassigned without accurate mass (<2 ppm error) .

Q. What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?

- Methodology :

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Calculate apparent permeability () and efflux ratios (P-gp/BCRP involvement) .

- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Compare half-life () to reference compounds like verapamil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.